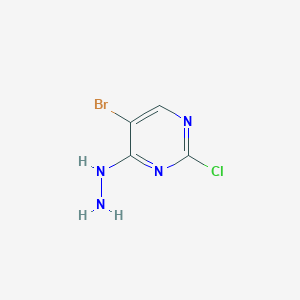
5-Bromo-2-chloro-4-hydrazinylpyrimidine
Descripción general
Descripción
5-Bromo-2-chloro-4-hydrazinylpyrimidine is a chemical compound with the molecular formula C4H4BrClN4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C4H4BrClN4) and molecular weight (223.46). Further details such as melting point, boiling point, and density are not available in the search results .Aplicaciones Científicas De Investigación
Synthesis of Halogen-rich Intermediates
5-Bromo-2-chloro-4-hydrazinylpyrimidine and its derivatives are valuable in the synthesis of halogen-rich intermediates. These intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, are crucial in medicinal chemistry research for developing new compounds with desired functionalities (Wu et al., 2022).
Antibacterial Agents Development
This chemical is used in the synthesis of novel antibacterial agents. For instance, its role in creating pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives has been evaluated for potential antibacterial activity, showing promising results against certain bacteria (Afrough et al., 2019).
Cancer Research and Treatment
Compounds derived from this compound have been explored in cancer research. They are involved in the synthesis of derivatives that show potential as antiproliferative agents against various human cancer cell lines (Awad et al., 2015).
Creation of Novel Heterocyclic Systems
This compound facilitates the creation of novel heterocyclic systems like pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine, which is synthesized through heterocyclisation reactions. These novel systems have potential applications in pharmaceuticals and drug development (Akaberi et al., 2016).
Spectroscopic and Density Functional Theory Studies
Research into this compound and similar compounds includes spectroscopic and density functional theory studies to understand their molecular structures and properties. This research is crucial for their application in various scientific fields (Vural & Kara, 2017).
Supramolecular Architecture
This compound also contributes to the study of supramolecular architectures, like in the case of cytosinium 6-chloronicotinate monohydrate and 5-bromo-6-methylisocytosinium hydrogen sulfate. Such studies are vital in understanding the structural chemistry of pharmaceuticals (Darious et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-2-chloro-4-hydrazinylpyrimidine is the respiratory system . .
Mode of Action
Based on its chemical structure, it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation .
Result of Action
It is known to cause skin and eye irritation, and specific target organ toxicity in the respiratory system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect its reactivity and stability. It is also important to note that this compound is combustible, and hazardous combustion gases or vapors may develop in the event of a fire .
Propiedades
IUPAC Name |
(5-bromo-2-chloropyrimidin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN4/c5-2-1-8-4(6)9-3(2)10-7/h1H,7H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSJZRAXFYZFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2967785.png)
![N-(3,4-DIMETHOXYPHENYL)-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE](/img/structure/B2967786.png)
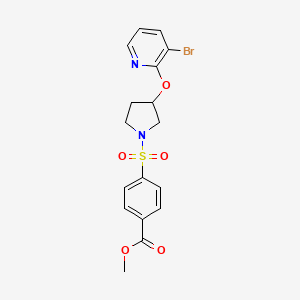
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967789.png)
![4-[(4-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2967790.png)
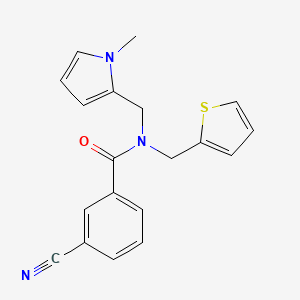
![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2967800.png)
![4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2967801.png)

![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride](/img/structure/B2967803.png)
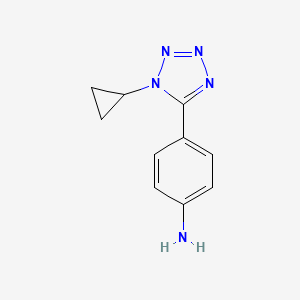
![1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B2967805.png)
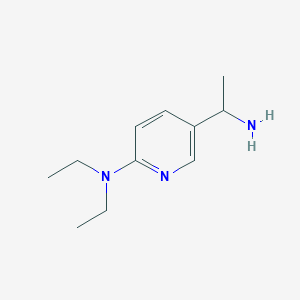
![N-(2,4-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2967808.png)
